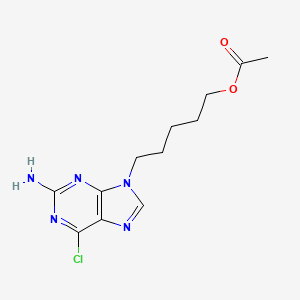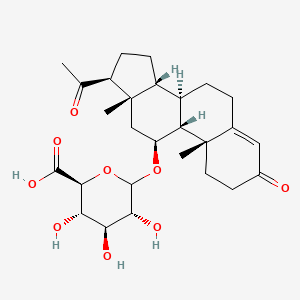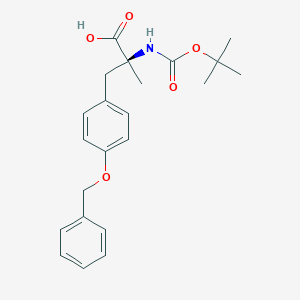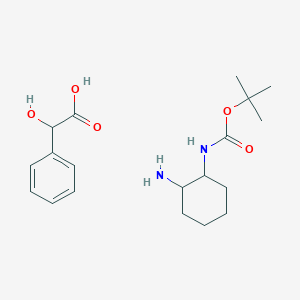
9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine is a synthetic compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
准备方法
The synthesis of 9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine involves several steps. One common method includes the reaction of 2-amino-6-chloropurine with 4-acetoxymethylbut-1-yl bromide under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The mixture is then heated to a specific temperature to complete the synthesis .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide ions (OH-) or amines.
Common reagents and conditions used in these reactions vary depending on the desired product. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often occur in polar solvents like water or ethanol.
科学研究应用
9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit viral replication by targeting viral DNA polymerase, thereby preventing the synthesis of viral DNA . The exact molecular pathways involved depend on the specific application and target of the compound.
相似化合物的比较
9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine can be compared with other similar compounds, such as:
Famciclovir: A guanine analogue used to treat herpes virus infections.
Penciclovir: An antiviral drug that inhibits viral DNA polymerase, similar to the mechanism of action of this compound.
Acyclovir: Another antiviral drug that targets viral DNA polymerase and is used to treat herpes simplex virus infections.
The uniqueness of this compound lies in its specific structure and reactivity, which allows it to participate in a wider range of chemical reactions compared to its analogues .
属性
分子式 |
C12H16ClN5O2 |
|---|---|
分子量 |
297.74 g/mol |
IUPAC 名称 |
5-(2-amino-6-chloropurin-9-yl)pentyl acetate |
InChI |
InChI=1S/C12H16ClN5O2/c1-8(19)20-6-4-2-3-5-18-7-15-9-10(13)16-12(14)17-11(9)18/h7H,2-6H2,1H3,(H2,14,16,17) |
InChI 键 |
CFUVVQZULQXDLE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCCCCN1C=NC2=C1N=C(N=C2Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6](/img/structure/B15287095.png)

![1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15287101.png)




![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)

![2-[[2-[Bis(carboxymethyl)amino]-3-[(2-bromoacetyl)amino]-3-phenylpropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B15287143.png)

![2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone](/img/structure/B15287156.png)

